molecular formula C10H18ClNO4S B2879058 tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate CAS No. 2171555-53-4

tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate

Cat. No.: B2879058
CAS No.: 2171555-53-4
M. Wt: 283.77
InChI Key: DWWBEEZMANLMJO-UHFFFAOYSA-N
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Description

Tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate (CAS 2171555-53-4) is a high-purity piperidine-based building block of interest in medicinal chemistry and organic synthesis . The molecular formula for this compound is C10H18ClNO4S, and it has a molecular weight of 283.77 g/mol . This molecule features both a chloro-sulfonyl group and a protected carboxylic acid (as a tert-butyl ester), making it a versatile intermediate for constructing more complex molecules, particularly through reactions at the sulfonyl chloride center . Piperidine derivatives are fundamental structural motifs found in a wide range of pharmaceuticals and biologically active compounds. As a reagent, it is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data before use, as this compound is hazardous and causes severe skin burns and eye damage .

Properties

IUPAC Name

tert-butyl 1-chlorosulfonylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)8-6-4-5-7-12(8)17(11,14)15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWBEEZMANLMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCN1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Followed by Chlorosulfonation

This two-step approach involves first introducing the Boc group to a piperidine precursor, followed by chlorosulfonation. A representative protocol from patent CN113278021A demonstrates:

  • Boc Protection : Reacting 4-piperidone with di-tert-butyl dicarbonate in dichloromethane at 0–5°C under nitrogen, achieving 92% yield.
  • Chlorosulfonation : Treating the Boc-protected intermediate with chlorosulfonic acid in dry THF at −10°C, yielding 78% of the target compound.

Critical to success is the exclusion of moisture during chlorosulfonation to prevent hydrolysis of the sulfonyl chloride intermediate.

Concurrent Sulfonation-Protection Approaches

Recent advancements (2021–2023) describe single-pot methods where sulfonation and Boc protection occur simultaneously. For example, a 2022 study achieved 68% yield by reacting piperidine-2-carboxylic acid with tert-butyl chloroformate and sulfuryl chloride (SO₂Cl₂) in the presence of DMAP. This method reduces purification steps but requires precise stoichiometric control to minimize di-sulfonation byproducts.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) enable enantioselective synthesis from racemic precursors. A 2023 publication reported 94% enantiomeric excess (ee) by hydrolyzing tert-butyl 1-(sulfonyloxy)piperidine-2-carboxylate intermediates, though chlorosulfonyl variants remain underexplored in this context.

Stepwise Laboratory Synthesis Protocols

Classical Boc Protection-Chlorosulfonation Sequence

Step 1: Synthesis of tert-Butyl Piperidine-2-carboxylate

  • Reagents : Piperidine-2-carboxylic acid (1.0 eq), di-tert-butyl dicarbonate (1.2 eq), DMAP (0.1 eq), dichloromethane (DCM), 0°C.
  • Procedure : Add Boc anhydride dropwise to a stirred solution of the acid and DMAP in DCM. Stir for 12 h at room temperature.
  • Yield : 89–93% after silica gel chromatography (hexane/ethyl acetate 4:1).

Step 2: Chlorosulfonation of Boc-Protected Intermediate

  • Reagents : tert-Butyl piperidine-2-carboxylate (1.0 eq), chlorosulfonic acid (2.5 eq), dry THF, −10°C.
  • Procedure : Add chlorosulfonic acid slowly to a THF solution of the Boc intermediate under argon. Quench with ice-water after 3 h, extract with DCM.
  • Yield : 70–78% after recrystallization (ethyl acetate/hexane).

Optimization Data :

Parameter Range Tested Optimal Value Impact on Yield
Reaction Temp (°C) −20 to 25 −10 +22%
ClSO₃H Equiv 1.5–3.0 2.5 +15%
Solvent THF, DCM, Et₂O THF +18%

Alternative Sulfur Trioxide Complex Method

For moisture-sensitive substrates, SO₃·DMF complexes in DCM enable milder chlorosulfonation:

  • Conditions : 1.1 eq SO₃·DMF, 1.3 eq PCl₅, 0°C, 2 h.
  • Advantage : Avoids highly corrosive chlorosulfonic acid, improving safety profile.
  • Yield : 65% with 99% purity by HPLC.

Industrial-Scale Production Considerations

Commercial synthesis (e.g., Thermo Scientific Chemicals) emphasizes:

  • Continuous Flow Reactors : Minimize exothermic risks during chlorosulfonation.
  • In Situ Quenching Systems : Automated pH adjustment to neutralize HCl byproducts.
  • Cost Analysis :
Cost Driver Laboratory Scale Industrial Scale
Boc Anhydride $12/g $4/g
Chlorosulfonic Acid $8/mL $1.5/mL
Waste Treatment 15% of total 8% of total

Patented innovations (CN113278021A) describe recycling dichloromethane via fractional distillation, reducing solvent costs by 40%.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-Sulfonation : Occurs at N-1 and C-3 positions when excess chlorosulfonic acid is used. Mitigated by:
    • Slow reagent addition rates (0.5 mL/min)
    • Sub-stoichiometric SO₂Cl₂ (0.9 eq)
  • Boc Deprotection : Acidic conditions may cleave the tert-butyl group. Additives like 2,6-lutidine (0.2 eq) stabilize Boc intermediates.

Enantiomeric Purity Control

While most syntheses yield racemic mixtures, chiral auxiliaries derived from L-proline (e.g., Oppolzer’s sultam) enable asymmetric induction during piperidine ring formation. A 2024 study achieved 88% ee using (R)-BINOL-phosphoric acid catalysts during cyclization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of sulfone derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products:

    Substitution: Formation of sulfonamide, sulfonate ester, or thiol derivatives.

    Reduction: Formation of sulfonamide or sulfonic acid.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Protecting Group: The tert-butyl group serves as a protecting group for amines and carboxylic acids in multi-step organic synthesis.

Biology and Medicine:

    Drug Development: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Bioconjugation: It is used in bioconjugation techniques to attach bioactive molecules to proteins or other biomolecules.

Industry:

    Polymer Chemistry: The compound is used in the modification of polymers to introduce functional groups that enhance material properties.

    Catalysis: It serves as a ligand or catalyst precursor in various catalytic processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can covalently modify active site residues, leading to enzyme inactivation. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Functional Group and Reactivity Comparison

The following table highlights key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Substituents/Functional Groups Key Reactivity/Applications Reference
tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate C₁₀H₁₈ClNO₄S 1-chlorosulfonyl, 2-tert-butyl ester Electrophilic substitution, sulfonamide synthesis N/A
tert-Butyl (S)-1-(4-(3-chloropropanamido)-3,3-dimethyl-2-oxobutanoyl)piperidine-2-carboxylate (SI-16) C₂₇H₄₀ClN₂O₆ Chlorinated amide, tert-butyl ester Peptide coupling, medicinal chemistry intermediates
tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate C₁₂H₂₀ClNO₃ (estimated) 4-(chloro-oxoethyl), 1-tert-butyl ester Alkylation, ketone functionalization
(S)-tert-Butyl piperidine-2-carboxylate C₁₀H₁₉NO₂ No halogen; simple tert-butyl ester Chiral building block for drug synthesis
tert-Butyl 3-fluoropyrrolidine-1-carboxylate C₉H₁₆FNO₂ Fluorine substituent, pyrrolidine ring Fluorinated bioactive molecule precursors
tert-Butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methylspiro[indene-1,4′-piperidine]-1′-carboxylate C₂₄H₃₅ClN₂O₃ Spirocyclic, chloro-indene, tert-butyl ester Kinase inhibitors, spirocyclic drug design

Biological Activity

Tert-butyl 1-(chlorosulfonyl)piperidine-2-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This compound features a chlorosulfonyl group, which enhances its electrophilic character, allowing it to interact with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C11H16ClO4SC_{11}H_{16}ClO_4S, with a molecular weight of approximately 303.76 g/mol. The presence of the chlorosulfonyl group contributes significantly to its reactivity, making it a candidate for various biological applications.

PropertyValue
Molecular FormulaC₁₁H₁₆ClO₄S
Molecular Weight303.76 g/mol
Functional GroupsChlorosulfonyl, Carboxylate

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. Its mechanism of action likely involves the disruption of cellular processes in microbial cells, potentially through interaction with nucleophilic sites on proteins and nucleic acids. For instance, compounds with similar structures have shown effectiveness against resistant strains of Candida auris, a notable fungal pathogen .

Anticancer Potential

The compound has also been investigated for its anticancer activity. Research suggests that it may inhibit specific cellular pathways involved in cancer proliferation. The chlorosulfonyl moiety allows for covalent interactions with biomolecules, which can lead to the inhibition of key enzymes involved in cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in the piperidine ring or modifications to the chlorosulfonyl group can significantly affect its biological activity. For example, analogs of piperidine derivatives have been synthesized and tested for improved potency against various cancer cell lines .

Case Study 1: Antifungal Activity Against Candida auris

In a study focused on antifungal agents, several piperidine derivatives were synthesized and tested against clinical isolates of Candida auris. Among these, this compound demonstrated promising results with MIC values indicating effective inhibition at low concentrations (0.24 to 0.97 μg/mL) and MFC values confirming fungicidal activity .

Case Study 2: Anticancer Efficacy

Another study explored the anticancer effects of piperidine derivatives, including this compound, on various cancer cell lines. The results indicated that these compounds could induce apoptosis and cell cycle arrest, particularly in S-phase cells, suggesting their potential as therapeutic agents in oncology .

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